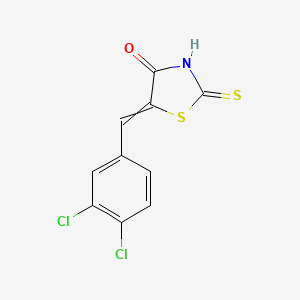![molecular formula C11H11ClN2O2 B8730578 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one](/img/structure/B8730578.png)
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further linked to a pentane-2,4-dione backbone. The presence of the chlorine atom in the phenyl ring enhances its reactivity and potential biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one typically involves the reaction of 4-chlorobenzenediazonium chloride with acetylacetone. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one involves its interaction with biological molecules through the hydrazono and chlorophenyl groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-[(3-Chlorophenyl)hydrazono]pentane-2,4-dione: Similar structure but with a chlorine atom in a different position on the phenyl ring.
3-[(4-Bromophenyl)hydrazono]pentane-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in the 4-position of the phenyl ring in 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one enhances its reactivity and potential biological activity compared to its analogs. This unique positioning allows for specific interactions with biological molecules and metal ions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H11ClN2O2 |
|---|---|
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3 |
Clave InChI |
SGWYHAGZQWASBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





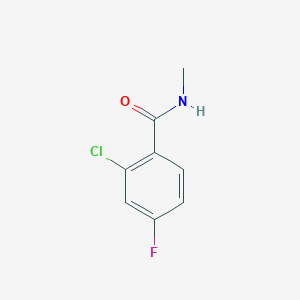
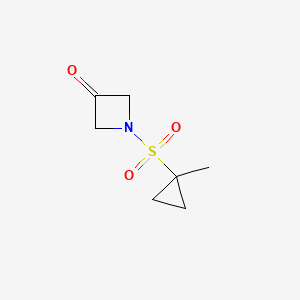
![2-[[4-[(difluoromethyl)thio]phenyl]amino]-N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B8730541.png)
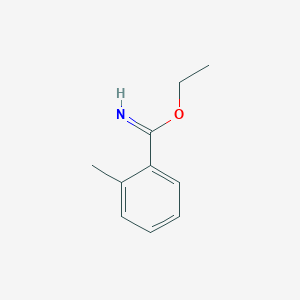
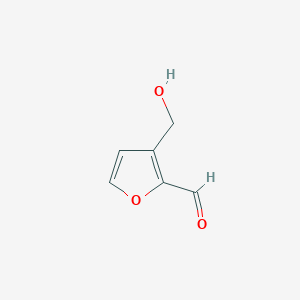
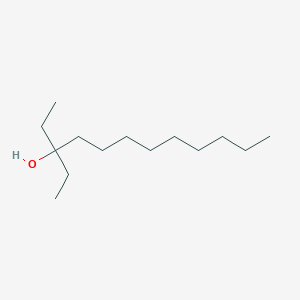

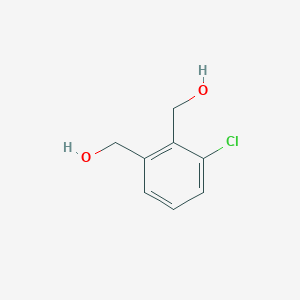
![3-[(1-Ethyl-4-piperidinyl)oxy]aniline](/img/structure/B8730567.png)

